molecular formula C9H12N2O3 B1405815 tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1355334-39-2

tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B1405815
CAS No.: 1355334-39-2
M. Wt: 196.2 g/mol
InChI Key: LSJAYSOMDPBYHW-UHFFFAOYSA-N
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Description

“tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate” is a chemical compound with diverse scientific applications. It has been used in the design and synthesis of a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues exhibiting anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in databases like PubChem . The compound has a molecular formula of C9H12N2O3.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . The compound has a molecular weight of 195.22 .

Scientific Research Applications

Synthesis and Structural Applications

  • A study by Xie et al. (2019) presented a metal-free protocol for synthesizing quinoxaline-3-carbonyl compounds, which are prevalent in bioactive natural products and synthetic drugs. This method involves oxidation coupling with carbazates like tert-butyl carbazate, demonstrating the utility of tert-butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in the synthesis of complex organic structures (Xie et al., 2019).

  • Research by Xia (2001) on the synthesis and crystal structure of a compound involving this compound highlights its relevance in the field of crystallography and material science (Xia, 2001).

Chemical Synthesis and Derivation

  • Iminov et al. (2015) utilized this compound in the synthesis of fluorinated pyrazole-4-carboxylic acids, demonstrating its role in the creation of novel organic compounds (Iminov et al., 2015).

  • Didierjean et al. (2004) explored the crystal structures of compounds derived from this compound, contributing to the understanding of molecular packing and hydrogen bonding in crystallography (Didierjean et al., 2004).

  • Kandalkar et al. (2013) developed an efficient method for synthesizing carboxylate-substituted heteroaryl amines using this compound, showcasing its importance in medicinal chemistry (Kandalkar et al., 2013).

  • Nikulnikov et al. (2009) demonstrated the use of tert-butyl isocyanide, a derivative of this compound, in Ugi reactions, underscoring its versatility in organic synthesis (Nikulnikov et al., 2009).

Biological and Pharmacological Research

  • Doležal et al. (2006) explored the synthesis and biological evaluation of substituted pyrazinecarboxamides, including derivatives of this compound, to study their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

  • He et al. (1994) synthesized a radioligand involving this compound for potential SPECT imaging of diazepam-insensitive benzodiazepine receptors, indicating its use in neurobiological research (He et al., 1994).

  • Bhat et al. (2019) conducted synthesis and theoretical studies on N-tert-butyl derivatives, including this compound, to evaluate their potential as Mcl-1 antagonists, highlighting its significance in the development of anticancer agents (Bhat et al., 2019).

  • Ivanov et al. (2017) synthesized halo-substituted pyrazolo[5,1-c][1,2,4]triazines using this compound, contributing to the field of heterocyclic chemistry (Ivanov et al., 2017).

  • Wang et al. (2011) developed N-tert-butyl-N,N'-diacylhydrazines containing this compound to study their insecticidal activity, indicating its applications in agricultural chemistry (Wang et al., 2011).

Safety and Hazards

The compound J27, a derivative of “tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate”, demonstrated remarkable protection against Acute Lung Injury (ALI) and sepsis in vivo and exhibited good safety in subacute toxicity experiments .

Biochemical Analysis

Biochemical Properties

Tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carboxylesterase enzymes, which are responsible for the hydrolysis of ester bonds . This interaction leads to the formation of active metabolites that can participate in further biochemical reactions. Additionally, this compound may interact with other proteins involved in metabolic pathways, influencing their activity and function.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activation of the NF-κB/MAPK pathway, which plays a crucial role in inflammation and immune responses . By modulating these pathways, this compound can affect cell proliferation, apoptosis, and other cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it has been found to selectively bind to JNK2, inhibiting its activity and subsequently reducing the activation of the NF-κB/MAPK pathway . This inhibition can result in decreased inflammation and improved cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable in plasma and intestinal homogenate, with more than 50% remaining after a 1-hour incubation . Long-term effects on cellular function have also been observed, with the compound maintaining its activity over extended periods in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and improving cellular function. At higher doses, toxic or adverse effects may be observed. For example, high doses of similar compounds have been associated with gastrointestinal toxicity due to their interaction with carboxylesterase enzymes . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The primary site of metabolism for this compound is the gastrointestinal tract, where ester hydrolysis occurs, likely by the action of carboxylesterase enzyme CES1 . This hydrolysis leads to the formation of active metabolites that can participate in further biochemical reactions, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. For example, the compound’s resistance to hydrolysis in gastrointestinal tissue suggests that it may accumulate in these tissues, enhancing its local effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall activity. For instance, the selective binding of the compound to JNK2 in the MAPK pathway suggests that it may localize to specific signaling complexes, enhancing its inhibitory effects .

Properties

IUPAC Name

tert-butyl 6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)6-4-5-7(12)11-10-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJAYSOMDPBYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149009
Record name 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-39-2
Record name 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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